2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine
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Overview
Description
2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine: is a heterocyclic compound with the molecular formula C5H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the pyrazolo-oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine is used as a building block for the synthesis of more complex molecules.
Biology: Biologically, this compound has shown promise in various assays, indicating potential as a bioactive molecule. It can interact with different biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific derivative used .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar pyrazole core but differ in their ring fusion patterns.
Oxazolo[4,5-b]pyridines: These compounds have an oxazole ring fused to a pyridine ring, offering different chemical properties.
Uniqueness: 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various applications make it a valuable compound for research and development .
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-3-5-8(7-4)1-2-9-5/h3H,1-2H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXTMNEDQEGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NN21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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